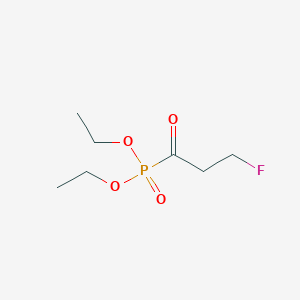![molecular formula C63H119NO B12560298 N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide CAS No. 192516-29-3](/img/structure/B12560298.png)
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is a complex organic compound derived from cholestane It is characterized by its unique structure, which includes a cholestane backbone linked to a long-chain amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide typically involves the reaction of cholestane derivatives with long-chain fatty amides. The process begins with the preparation of cholestane derivatives, which are then reacted with octadecyloctadecanamide under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound.
化学反应分析
Types of Reactions
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学研究应用
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5alpha-Cholestan-3-one: A related compound with a similar cholestane backbone but different functional groups.
5alpha-Cholestan-3beta-ol: Another similar compound with a hydroxyl group instead of an amide group.
Uniqueness
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is unique due to its specific structure, which combines a cholestane backbone with a long-chain amide
属性
CAS 编号 |
192516-29-3 |
|---|---|
分子式 |
C63H119NO |
分子量 |
906.6 g/mol |
IUPAC 名称 |
N-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-octadecyloctadecanamide |
InChI |
InChI=1S/C63H119NO/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-51-64(61(65)42-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-47-49-62(6)55(52-56)43-44-57-59-46-45-58(54(5)41-39-40-53(3)4)63(59,7)50-48-60(57)62/h53-60H,8-52H2,1-7H3/t54-,55+,56?,57+,58-,59+,60+,62+,63-/m1/s1 |
InChI 键 |
SHIWLYRAHFTXGW-HLJQALLESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN(C1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


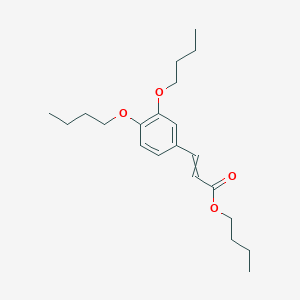
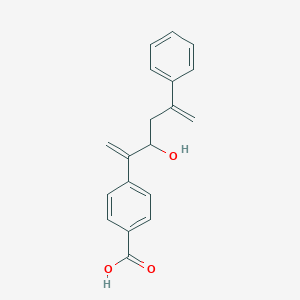
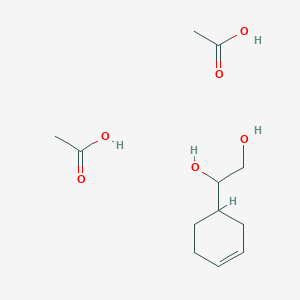
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
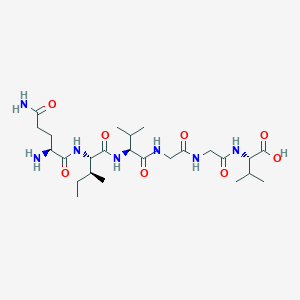
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)

![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
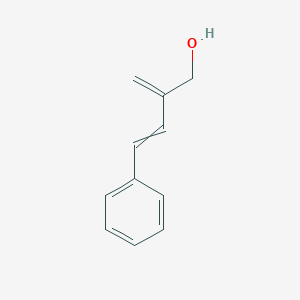

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
